molecular formula C6H9BrN2O2 B12345163 6-Bromo-1,5-dimethyl-1,3-diazinane-2,4-dione

6-Bromo-1,5-dimethyl-1,3-diazinane-2,4-dione

Cat. No.: B12345163
M. Wt: 221.05 g/mol
InChI Key: DMLWHPOWVQEPGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromo-1,5-dimethyl-1,3-diazinane-2,4-dione is a brominated derivative of diazinane, a heterocyclic compound containing nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-1,5-dimethyl-1,3-diazinane-2,4-dione typically involves the bromination of 1,5-dimethyl-1,3-diazinane-2,4-dione. One common method includes the use of bromine in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions are optimized to achieve high yield and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-1,5-dimethyl-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

    Oxidation Products: Oxidized forms of the compound, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

Scientific Research Applications

6-Bromo-1,5-dimethyl-1,3-diazinane-2,4-dione has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer or antimicrobial properties.

    Biological Studies: The compound is studied for its interactions with biological molecules and its potential as a bioactive agent.

    Industrial Applications: It is used in the synthesis of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 6-Bromo-1,5-dimethyl-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets. The bromine atom plays a crucial role in its reactivity, allowing it to form covalent bonds with nucleophilic sites on biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, depending on the specific application.

Comparison with Similar Compounds

    5,5-Dibromo-2,2-dimethyl-4,6-dioxo-1,3-dioxane: Another brominated compound with similar structural features.

    6-Bromo-2,4-dioxo-1,3-diazinane: A closely related compound with different substitution patterns.

Uniqueness: 6-Bromo-1,5-dimethyl-1,3-diazinane-2,4-dione is unique due to its specific bromination pattern and the presence of both methyl and diazinane groups. This combination of features imparts distinct chemical properties and reactivity, making it valuable for specific applications in medicinal and industrial chemistry.

Properties

Molecular Formula

C6H9BrN2O2

Molecular Weight

221.05 g/mol

IUPAC Name

6-bromo-1,5-dimethyl-1,3-diazinane-2,4-dione

InChI

InChI=1S/C6H9BrN2O2/c1-3-4(7)9(2)6(11)8-5(3)10/h3-4H,1-2H3,(H,8,10,11)

InChI Key

DMLWHPOWVQEPGI-UHFFFAOYSA-N

Canonical SMILES

CC1C(N(C(=O)NC1=O)C)Br

Origin of Product

United States

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